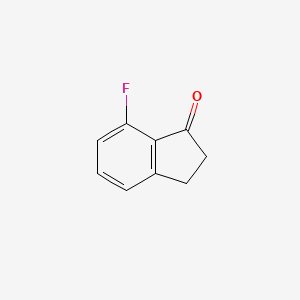

7-Fluoro-1-indanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSCRDJQEHFKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382279 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651735-59-0 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoroindan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Fluoro-1-indanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core chemical properties, synthesis, and reactivity of 7-Fluoro-1-indanone, a key building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom on the indanone scaffold imparts unique electronic properties, influencing its reactivity and the biological activity of its derivatives.

Core Chemical and Physical Properties

This compound is a fluorinated aromatic ketone. Its fundamental properties are summarized below. While experimental data for some physical properties of the 7-fluoro isomer are limited, predicted values and data from closely related isomers are provided for context.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₇FO | [1] |

| Molecular Weight | 150.15 g/mol | [1] |

| IUPAC Name | 7-fluoro-2,3-dihydro-1H-inden-1-one | [2] |

| CAS Number | 651735-59-0 | [1] |

| Boiling Point | 245.1 ± 29.0 °C (Predicted) | [3] |

| Density | 1.259 ± 0.06 g/cm³ (Predicted) | [3] |

| Melting Point | Data not available. (For comparison: 5-Fluoro-1-indanone: 38-40 °C; 6-Fluoro-1-indanone: 55-62 °C) | [4][5] |

| Appearance | Off-white crystalline solid (for related isomers) | [5] |

Spectroscopic Profile

The following tables summarize the key spectroscopic data for this compound. Spectroscopic data for the closely related 5-Fluoro-1-indanone is provided for Infrared and Mass Spectrometry, as it is expected to be very similar.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz | Citation(s) |

| 7.6 | m | 1H | Aromatic CH | - | [6] |

| 7.3 | d | 1H | Aromatic CH | 7.6 | [6] |

| 7.0 | t | 1H | Aromatic CH | 8.5 | [6] |

| 3.2 | t | 2H | -CH₂- adjacent to aromatic ring | 5.9 | [6] |

| 2.67-2.80 | m | 2H | -C(=O)-CH₂- | - | [6] |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption from the carbonyl group. Data presented is for the analogous 5-Fluoro-1-indanone and is expected to be highly representative.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Citation(s) |

| ~1700 | Strong | C=O (Aryl ketone stretch) | [7] |

| ~3000-3100 | Medium | C-H (Aromatic stretch) | [7] |

| ~2850-2950 | Medium | C-H (Aliphatic stretch) | [7] |

| ~1600, ~1470 | Medium | C=C (Aromatic ring stretch) | [7] |

| ~1200-1300 | Strong | C-F (Stretch) | [7] |

Mass Spectrometry (MS)

The mass spectrum shows a prominent molecular ion peak. Data presented is for the analogous 5-Fluoro-1-indanone.

| m/z | Relative Intensity | Assignment | Citation(s) |

| 150 | High | [M]⁺ (Molecular Ion) | [7] |

| 122 | High | [M-CO]⁺ | [7] |

| 149 | Medium | [M-H]⁺ | [7] |

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. Its preparation often involves an intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis from 2-Fluorobenzoic Acid

A common route to this compound involves a multi-step synthesis starting from commercially available 2-fluorobenzoic acid.[6][8]

Step 1: Acyl Chloride Formation A mixture of 2-fluorobenzoic acid and thionyl chloride (SOCl₂) in a suitable solvent like benzene is refluxed until gas evolution ceases. The solvent and excess SOCl₂ are then removed under reduced pressure.

Step 2: Friedel-Crafts Acylation with Ethylene The resulting acyl chloride is dissolved in a solvent such as dichloroethane. Aluminum chloride (AlCl₃) is added, and ethylene gas is bubbled through the mixture. This step forms the 3-chloro-1-(2-fluorophenyl)propan-1-one intermediate.

Step 3: Intramolecular Friedel-Crafts Alkylation (Cyclization) The intermediate from the previous step is subjected to cyclization using a strong Lewis acid like AlCl₃, often in the presence of sodium chloride (NaCl) at elevated temperatures (e.g., 180 °C), or with concentrated sulfuric acid at a lower temperature (e.g., 85 °C).

Step 4: Work-up and Purification The reaction is quenched with an acidic aqueous solution (e.g., 4N HCl) and extracted with an organic solvent like dichloromethane (CH₂Cl₂). The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

The overall workflow for this synthesis is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

General Reactivity

The indanone scaffold is a versatile platform for further chemical modifications. The reactivity is primarily centered around the ketone functional group and the activated aromatic ring.

References

- 1. chemscene.com [chemscene.com]

- 2. 7-Fluoroindan-1-one | C9H7FO | CID 2782767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 5-氟-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 5-Fluoro-1-indanone | C9H7FO | CID 136537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 651735-59-0 [chemicalbook.com]

7-Fluoro-1-indanone: A Technical Overview of its Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a concise technical summary of the core molecular properties of 7-Fluoro-1-indanone, a fluorinated building block of interest in medicinal chemistry and materials science. The information is presented to be a quick reference for laboratory use.

Molecular and Physicochemical Data

The key quantitative attributes of this compound are summarized in the table below. This data is essential for reaction planning, analytical method development, and computational modeling.

| Identifier | Value | Source |

| Molecular Formula | C₉H₇FO | [1][2][3][4] |

| Molecular Weight | 150.15 g/mol | [1][2][3][4] |

| IUPAC Name | 7-fluoro-2,3-dihydroinden-1-one | [1][2] |

| CAS Number | 651735-59-0 | [2][3][4][5] |

| SMILES | O=C(CC1)C(C1=CC=C2)=C2F | [2] |

Molecular Structure

The molecular structure of this compound consists of a bicyclic indanone core, which is a fused system of a benzene ring and a cyclopentanone ring. A fluorine atom is substituted at the 7-position of the aromatic ring.

Caption: 2D representation of the molecular structure of this compound.

Experimental Protocols: Synthesis Overview

A common synthetic route to this compound starts from commercially available 2-fluorobenzoic acid.[4][5] The general steps involve the conversion of the carboxylic acid to an acyl chloride, followed by a Friedel-Crafts acylation and subsequent intramolecular cyclization.

The following diagram outlines a simplified workflow for a typical synthesis and purification process.

Caption: Simplified workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Synthesis of 7-Fluoro-1-indanone from 2-Fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 7-fluoro-1-indanone, a valuable building block in pharmaceutical and materials science research, starting from the readily available 2-fluorobenzoic acid. This document details the core chemical transformations, provides in-depth experimental protocols, and presents quantitative data to facilitate laboratory application.

Introduction

This compound is a fluorinated derivative of 1-indanone, a bicyclic ketone that forms the core structure of numerous biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a critical intermediate in the synthesis of novel therapeutic agents and advanced materials. This guide outlines a robust and well-documented synthetic route commencing with 2-fluorobenzoic acid.

Overall Synthetic Pathway

The synthesis of this compound from 2-fluorobenzoic acid is a multi-step process that primarily involves the formation of an acyl chloride, followed by a Friedel-Crafts acylation and a subsequent intramolecular cyclization. The overall transformation can be summarized as follows:

Caption: Overall synthetic scheme for this compound.

This pathway is characterized by its reliance on classical organic reactions, making it accessible in a standard laboratory setting. The overall yield for this process has been reported to be approximately 32%.[1]

Detailed Experimental Protocols and Data

This section provides a step-by-step guide for each of the key transformations in the synthesis of this compound.

Step 1: Synthesis of 2-Fluorobenzoyl Chloride

The initial step involves the conversion of 2-fluorobenzoic acid to its corresponding acyl chloride using thionyl chloride. This is a standard and efficient method for activating the carboxylic acid for subsequent acylation.

Experimental Protocol:

A mixture of 2-fluorobenzoic acid and thionyl chloride (1.5 equivalents) in a suitable solvent such as benzene is refluxed until the evolution of gas (HCl and SO2) ceases.[1] The reaction mixture is then cooled to room temperature, and the excess thionyl chloride and solvent are removed by rotary evaporation to yield crude 2-fluorobenzoyl chloride, which can be used in the next step without further purification.

| Reactant/Reagent | Molar Ratio | Key Parameters | Yield |

| 2-Fluorobenzoic Acid | 1.0 | Solvent: Benzene | High |

| Thionyl Chloride | 1.5 | Temperature: Reflux |

Step 2: Friedel-Crafts Acylation of Ethylene

The synthesized 2-fluorobenzoyl chloride is then subjected to a Friedel-Crafts acylation reaction with ethylene in the presence of a Lewis acid catalyst, typically aluminum chloride, to form the intermediate 3-chloro-1-(2-fluorophenyl)propan-1-one.

Experimental Protocol:

The crude 2-fluorobenzoyl chloride is dissolved in an inert solvent like dichloroethane.[1] To this solution, aluminum chloride (1.0 equivalent) is added portion-wise at a controlled temperature of 10-20 °C.[1] Ethylene gas is then bubbled through the reaction mixture for approximately 4 hours, and the reaction is stirred overnight.[1] The reaction is quenched by the slow addition of 4N HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate and concentrated under reduced pressure.[1]

| Reactant/Reagent | Molar Ratio | Key Parameters | Yield |

| 2-Fluorobenzoyl Chloride | 1.0 | Solvent: Dichloroethane | Moderate |

| Ethylene | Excess | Temperature: 10-20 °C | |

| Aluminum Chloride | 1.0 | Reaction Time: ~4h + overnight |

Step 3: Intramolecular Friedel-Crafts Cyclization

The final step is the intramolecular Friedel-Crafts cyclization of 3-chloro-1-(2-fluorophenyl)propan-1-one to afford the target molecule, this compound. This reaction can be promoted by a Lewis acid or a strong protic acid.

Experimental Protocol:

Method A: Using Aluminum Chloride

The crude concentrate from the previous step is added to a slurry of aluminum chloride (10 equivalents) and sodium chloride (6 equivalents) at 130 °C.[1] The mixture is then heated to 180 °C and stirred for 2 hours.[1]

Method B: Using Sulfuric Acid

Alternatively, the concentrate is mixed with concentrated sulfuric acid and stirred at 85 °C for 1 hour.[1]

Work-up and Purification (for both methods):

The reaction mixture is cooled to room temperature and then quenched by the slow addition of ice, followed by concentrated HCl. The product is extracted with dichloromethane. The combined organic layers are concentrated, and the crude product is purified by column chromatography on silica gel using a hexanes:ethyl acetate (4:1) eluent to give this compound.[1]

| Reactant/Reagent | Molar Ratio (Method A) | Key Parameters (Method A) | Molar Ratio (Method B) | Key Parameters (Method B) | Yield |

| 3-Chloro-1-(2-fluorophenyl)propan-1-one | 1.0 | Temperature: 130-180 °C | 1.0 | Temperature: 85 °C | Good |

| Aluminum Chloride | 10.0 | Reaction Time: 2 hours | - | Reaction Time: 1 hour | |

| Sodium Chloride | 6.0 | - | |||

| Concentrated Sulfuric Acid | - | Sufficient amount |

Reaction Mechanisms and Workflows

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

References

Spectroscopic Characterization of 7-Fluoro-1-indanone: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 7-Fluoro-1-indanone (CAS No. 651735-59-0), a fluorinated derivative of 1-indanone. The information is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The document covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: 7-fluoro-2,3-dihydro-1H-inden-1-one[1]

The structure of this compound consists of a benzene ring fused to a five-membered ring containing a ketone group, with a fluorine atom substituted at the 7-position of the aromatic ring.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 2.67-2.80 | m (multiplet) | - | 2H | -CH₂- (Position 2) |

| 3.2 | t (triplet) | 5.9 | 2H | -CH₂- (Position 3) |

| 7.0 | t (triplet) | 8.5 | 1H | Aromatic H |

| 7.3 | d (doublet) | 7.6 | 1H | Aromatic H |

| 7.6 | m (multiplet) | - | 1H | Aromatic H |

| Solvent: CDCl₃, Frequency: 300 MHz[3][4] |

¹³C NMR Data

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~25-30 | C-2 |

| ~35-40 | C-3 |

| ~115-140 | Aromatic C-H |

| ~140-165 (doublet) | Aromatic C-F & C-quaternary |

| >190 (doublet) | C-1 (C=O) |

An experimental IR spectrum for this compound is not available in the cited sources. However, the characteristic absorption bands can be predicted based on its functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| >3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1720-1700 | C=O Stretch (strong) | Ketone (conjugated) |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250-1000 | C-F Stretch | Aryl-Fluoride |

The mass spectrum would confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight.

| m/z Value | Interpretation |

| 150 | Molecular Ion [M]⁺ |

| 122 | [M-CO]⁺ |

| 95 | Further fragmentation |

Experimental Protocols

Specific experimental procedures for the spectroscopic analysis of this compound are not detailed in the literature. Therefore, general standard operating procedures for the analysis of a solid organic compound are provided below.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound.[5] Dissolve the sample in 0.7-1.0 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), inside a small vial.[5]

-

Transfer: Once fully dissolved, transfer the solution into a clean, undamaged 8-inch NMR tube using a pipette.[5] Ensure the solution is clear and free of any solid particles.[5] The sample height in the tube should be approximately 4.5 cm.[5]

-

Data Acquisition: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Instrument Setup: Configure the experiment parameters. For a routine ¹³C spectrum, a 30° pulse angle and a 4-second acquisition time are often recommended for compounds in this molecular weight range.[6]

-

Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.

-

Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra. ¹H spectra are typically acquired quickly (a single scan may suffice for a concentrated sample), while ¹³C spectra often require multiple scans to achieve a good signal-to-noise ratio.[7]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

For a solid sample like this compound, the thin solid film or Attenuated Total Reflectance (ATR) methods are common.

Thin Solid Film Method:

-

Sample Preparation: Dissolve a small amount (a few mg) of the solid in a volatile organic solvent like methylene chloride or acetone.[8]

-

Film Deposition: Place a drop of the resulting solution onto a single salt plate (e.g., NaCl or KBr).[8][9]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[8]

-

Spectrum Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[8]

Attenuated Total Reflectance (ATR) Method:

-

Background Scan: Ensure the ATR crystal (e.g., ZnSe) is clean and run a background spectrum.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to apply firm and even pressure, ensuring good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum of the sample.

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a volatile solid, this can be done via a direct insertion probe which is heated to vaporize the sample into the vacuum of the ion source.[10][11]

-

Ionization: Bombard the vaporized sample molecules with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation).[10][12]

-

Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, charged fragments and neutral pieces.[10]

-

Acceleration: Accelerate the positively charged ions out of the ion source using an electric field.[12]

-

Mass Analysis: Pass the ion beam through a magnetic or electric field (the mass analyzer), which deflects the ions based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.[11][12]

-

Detection: A detector records the abundance of ions at each m/z value. The resulting plot of ion abundance versus m/z is the mass spectrum.[11]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.

Caption: General workflow for the spectroscopic analysis of a pure chemical compound.

References

- 1. 7-Fluoroindan-1-one | C9H7FO | CID 2782767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 651735-59-0 [chemicalbook.com]

- 5. chem.latech.edu [chem.latech.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. nmr.tamu.edu [nmr.tamu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of 7-Fluoro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 7-Fluoro-1-indanone, with a focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and drug development who require accurate physical data for this compound.

Core Physical Properties

This compound is a fluorinated derivative of 1-indanone, a bicyclic ketone. The introduction of a fluorine atom can significantly influence the compound's physical and chemical characteristics, including its melting and boiling points, which are critical parameters for its purification, handling, and formulation.

Data Presentation

| Property | This compound | 5-Fluoro-1-indanone | 6-Fluoro-1-indanone |

| Melting Point (°C) | Not reported | 38-40[1] | 55-62[2] |

| Boiling Point (°C) | 245.1 ± 29.0 (Predicted)[3] | 113-114[1] | 60°C/0.5torr |

Experimental Protocols

The determination of melting and boiling points is a fundamental experimental procedure in chemistry for the characterization and purity assessment of compounds.

Melting Point Determination

A common and effective method for determining the melting point of a solid organic compound is through the use of a melting point apparatus, such as a Mel-Temp or a Thiele tube.

General Protocol using a Mel-Temp Apparatus:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, which is sealed at one end.[4] The sample height in the tube should be approximately 2-3 mm for optimal heat transfer.

-

Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.[4]

Boiling Point Determination

The boiling point of a liquid can be determined using various methods, including the Thiele tube method, which is suitable for small sample volumes.

General Protocol using a Thiele Tube:

-

Sample Preparation: A small amount of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.

-

Heating: The Thiele tube is gently heated, and the liquid inside is circulated by convection, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the liquid equals the atmospheric pressure.

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available 2-fluorobenzoic acid.[5][6] This multi-step process involves the formation of an acyl chloride, followed by a Friedel-Crafts acylation and subsequent intramolecular cyclization.

Caption: Synthesis pathway of this compound from 2-Fluorobenzoic Acid.

References

7-Fluoro-1-indanone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-1-indanone is a fluorinated derivative of 1-indanone, a bicyclic ketone that serves as a scaffold in many biologically active compounds. As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the standard experimental protocols and data presentation formats that are critical for its evaluation. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound or similar molecules.

Introduction

This compound (CAS No. 651735-59-0) is a ketone with the molecular formula C₉H₇FO and a molecular weight of 150.15 g/mol .[1][2] The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, 1-indanone, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, a detailed characterization of its solubility and stability is a prerequisite for any drug discovery and development program.

This guide will detail the experimental workflows for determining both kinetic and thermodynamic solubility, as well as the protocols for assessing the stability of this compound under various stress conditions as mandated by regulatory bodies.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's dissolution characteristics.

Experimental Protocols

2.1.1. Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution when introduced into an aqueous buffer.

-

Objective: To rapidly determine the apparent solubility of this compound in an aqueous buffer.

-

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Add a small aliquot of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.

-

Quantification (Optional): For a more quantitative measure, the supernatant can be separated from any precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be determined by HPLC-UV or LC-MS/MS.

-

2.1.2. Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the gold standard.

-

Objective: To determine the equilibrium solubility of this compound in various solvents.

-

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized tabular format.

Table 1: Hypothetical Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Water | 25 | Data Not Available | Data Not Available | Thermodynamic |

| PBS (pH 7.4) | 25 | Data Not Available | Data Not Available | Thermodynamic |

| PBS (pH 7.4) | 37 | Data Not Available | Data Not Available | Kinetic |

| Ethanol | 25 | Data Not Available | Data Not Available | Thermodynamic |

| Methanol | 25 | Data Not Available | Data Not Available | Thermodynamic |

| Acetonitrile | 25 | Data Not Available | Data Not Available | Thermodynamic |

| DMSO | 25 | Data Not Available | Data Not Available | Thermodynamic |

Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.

Experimental Protocols for Forced Degradation

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

-

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

-

General Procedure:

-

Prepare solutions of this compound (typically 1 mg/mL) in appropriate solvents.

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples and quench the degradation reaction if necessary.

-

Analyze the samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect and quantify any degradation products.

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at elevated temperatures (e.g., 60°C).

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature and/or elevated temperatures.

-

Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Data Presentation

The results of forced degradation studies should be summarized in a table, indicating the extent of degradation and the number of degradation products formed.

Table 2: Hypothetical Forced Degradation of this compound

| Stress Condition | Time | Temperature (°C) | % Degradation | No. of Degradants | Remarks |

| 0.1 M HCl | 24 h | 60 | Data Not Available | Data Not Available | e.g., Major degradant at RRT 0.85 |

| 0.1 M NaOH | 8 h | RT | Data Not Available | Data Not Available | e.g., Rapid degradation observed |

| 3% H₂O₂ | 24 h | RT | Data Not Available | Data Not Available | e.g., Two minor degradants |

| Thermal (Solid) | 48 h | 80 | Data Not Available | Data Not Available | e.g., No significant degradation |

| Thermal (Solution) | 48 h | 80 | Data Not Available | Data Not Available | e.g., Minor degradation |

| Photolytic | - | - | Data Not Available | Data Not Available | e.g., One major photolytic degradant |

*RRT = Relative Retention Time

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

References

An In-depth Technical Guide to the Discovery and History of Fluorinated Indanones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold, a recurring motif in medicinally and industrially significant molecules, has long been a subject of chemical and pharmacological interest.[1] Its derivatives have found applications as anticoagulants and are even used in forensic science for developing latent fingerprints.[1] The strategic incorporation of fluorine into organic molecules is a well-established method for enhancing their biological activity and metabolic stability.[1][2] Consequently, the synthesis and study of fluorinated indanones have emerged as a promising avenue in drug discovery and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of fluorinated indanones, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Discovery and History

The synthesis of the basic 1-indanone structure dates back to the 1920s, with early methods focusing on the cyclization of hydrocinnamic acid and its derivatives.[3] The exploration of fluorinated analogues, however, is a more recent development, driven by the growing appreciation for the unique properties that fluorine imparts to bioactive molecules. The advent of modern fluorinating agents, particularly electrophilic N-F reagents like Selectfluor®, has significantly facilitated the synthesis of selectively fluorinated indanones.[4][5]

Early research into fluorinated cyclic ketones remained relatively limited for some time.[1] However, in recent years, there has been a surge of interest in preparing and characterizing these compounds to better understand their structure-property relationships.[1][6] Pioneering work by researchers such as Joseph C. Sloop and their collaborators has contributed significantly to the synthesis and structural elucidation of novel fluorinated and trifluoromethylated indanones, tetralones, and naphthones.[1][6] Their work has not only provided access to a range of new compounds but has also shed light on interesting regiochemical and stereochemical outcomes in their synthesis.[1]

Key Synthetic Methodologies

The synthesis of fluorinated indanones can be broadly categorized into two main approaches: the direct fluorination of a pre-existing indanone core and the construction of the fluorinated indanone ring system from acyclic precursors. Key reactions employed in these syntheses include electrophilic fluorination, Claisen condensation, intramolecular Friedel-Crafts acylation, and the Nazarov cyclization.

Electrophilic Fluorination of Indanones

A common method for introducing fluorine into the indanone scaffold is through electrophilic fluorination, often utilizing N-F reagents like Selectfluor®.

Experimental Protocol: Synthesis of 2-Fluoro-1,3-indanedione [1]

-

Materials: 1,3-indanedione, Selectfluor®, acetonitrile.

-

Procedure: A solution of 1,3-indanedione (1.0 g, 6.84 mmol) in acetonitrile (30 mL) is prepared in a flask equipped with a magnetic stirrer. To this solution, Selectfluor® (2.42 g, 6.84 mmol) is added in one portion. The reaction mixture is stirred at room temperature for 24 hours.

-

Work-up: The solvent is removed under reduced pressure. The residue is then dissolved in dichloromethane (CH2Cl2) and washed with deionized water. The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by radial chromatography to yield 2-fluoro-1,3-indanedione as pale yellow crystals.

Trifluoromethylation of Indanones

The introduction of a trifluoromethyl group can be achieved through various methods, including the use of Ruppert-Prakash reagent (TMSCF3) or by constructing the indanone ring from a trifluoromethyl-containing precursor.

Experimental Protocol: Synthesis of 1-Trifluoroacetyl-2-indanone [1]

-

Materials: 2-indanone, sodium hydride (NaH), trifluoromethyl ethyl acetate, diethyl ether (Et2O), 3M sulfuric acid.

-

Procedure: To a suspension of sodium hydride (0.30 g, 12.5 mmol) in dry diethyl ether (20 mL), trifluoromethyl ethyl acetate (1.13 g, 7.95 mmol) is added dropwise. After 5 minutes, a solution of 2-indanone (1.00 g, 7.57 mmol) in dry diethyl ether (20 mL) is added dropwise, and the mixture is stirred overnight at room temperature under a calcium chloride drying tube. After 24 hours, another equivalent of trifluoromethyl ethyl acetate is added, and the mixture is stirred for an additional 24 hours.

-

Work-up: The reaction mixture is acidified with 30 mL of 3M sulfuric acid. The organic layer is separated, washed with deionized water, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by radial chromatography to yield 1-trifluoroacetyl-2-indanone as a brown oil.

Intramolecular Friedel-Crafts Acylation

This classical ring-forming reaction is a powerful tool for constructing the indanone core, including fluorinated derivatives, from appropriately substituted arylpropionic acids or their corresponding acyl chlorides.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation [7]

-

Materials: Substituted phenylpropionic acid, aluminum chloride (AlCl3) or other Lewis acid, dichloromethane (DCM) or other suitable solvent.

-

Procedure: The phenylpropionic acid is first converted to its corresponding acyl chloride using a standard reagent like thionyl chloride. In a separate flask, the Lewis acid (e.g., AlCl3) is suspended in an anhydrous solvent (e.g., DCM) under an inert atmosphere. The acyl chloride, dissolved in the same solvent, is then added dropwise to the Lewis acid suspension at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

Purification: After removal of the solvent, the crude indanone is purified by column chromatography or recrystallization.

Nazarov Cyclization

The Nazarov cyclization, an electrocyclic ring-closure of divinyl ketones, provides an efficient route to cyclopentenones and, by extension, to substituted indanones, including fluorinated analogues.

Experimental Protocol: Tandem Nazarov Cyclization/Electrophilic Fluorination [3]

-

Materials: α,β-unsaturated aryl ketone (chalcone derivative), copper(II) triflate (Cu(OTf)2), N-fluorobenzenesulfonimide (NFSI).

-

Procedure: The chalcone derivative is dissolved in a suitable solvent, and the catalyst, Cu(OTf)2, is added. The fluorinating agent, NFSI, is then introduced, and the reaction mixture is stirred, often with heating, until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction mixture is cooled and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification: The resulting fluorinated indanone is purified by column chromatography.

Data Presentation

Synthesis of Fluorinated Indanones and Related Compounds

| Compound | Starting Material | Reagent(s) | Yield (%) | m.p. (°C) | Reference(s) |

| 2-Fluoro-1,3-indanedione | 1,3-Indanedione | Selectfluor® | 60 | 97-99 | [1] |

| 2,2-Difluoro-1,3-indanedione | 2-Fluoro-1,3-indanedione | Selectfluor® | 60 | 116-117 | [1] |

| [Δ1,2'-Biindan]-2-fluoro-1',3,3'-trione | [Δ1,2'-Biindan]-1',3,3'-trione | Selectfluor® | 85 | 165-168 (dec) | [1] |

| 2-Fluoro-2-(2'-fluoro-3'-oxoindenyl)-1,3-indanedione | [Δ1,2'-Biindan]-2-fluoro-1',3,3'-trione | Selectfluor® | 92 | 126-129 | [1] |

| 1-Trifluoroacetyl-2-indanone | 2-Indanone | NaH, CF3COOEt | 52 | oil | [1] |

| 1-Trifluoroacetyl-3,4-dihydronaphthalen-2(1H)-one | 2-Tetralone | NaH, CF3COOEt | 45 | 80-83 | [1] |

| 2-(Trifluoroacetyl)-1H-phenalene-1,3(2H)-dione | 1,3-Diketophenalan | NaH, CF3COOEt | 22 | 154-157 | [1] |

Spectroscopic Data for Selected Fluorinated Indanones[1]

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | HRMS (m/z) |

| 2-Fluoro-1,3-indanedione | 5.4 (d, ¹J(H-F) = 51.0 Hz, 1H), 7.65–8.22 (m, 4H) | 90.1 (d, ¹J(C-F) = 211.2 Hz), 125.3, 138.9, 141.9, 193.5 (d, ²J(C-F) = 24.0 Hz) | -207.3 (d, ¹J(F-H) = 51.1 Hz) | [M+H]⁺ calcd. 164.02740, found 164.027580 |

| 2,2-Difluoro-1,3-indanedione | 8.0–8.15 (m, 4H) | 104.0 (t, ¹J(C-F) = 264 Hz), 128.8, 138.2, 139.3 (t, ³J(C-F) = 4.3 Hz), 185.8 (t, ²J(C-F) = 24.0 Hz) | -125.9 (s) | - |

| 1-Trifluoroacetyl-2-indanone | - | - | - | - |

Anticancer Activity of Fluorinated Benzylidene Indanones[8]

| Compound | Cell Line | IC₅₀ (nM) |

| 2-Benzylidene-1-indanone derivative | MCF-7 (Breast) | 10-880 |

| 2-Benzylidene-1-indanone derivative | HCT (Colon) | 10-880 |

| 2-Benzylidene-1-indanone derivative | THP-1 (Leukemia) | 10-880 |

| 2-Benzylidene-1-indanone derivative | A549 (Lung) | 10-880 |

| Compound | Target | IC₅₀ (µM) |

| 2-Benzylidene-1-indanone derivative | Tubulin Polymerization | 0.62-2.04 |

Mandatory Visualizations

Experimental Workflows

Caption: Experimental Workflow for Intramolecular Friedel-Crafts Acylation.

Caption: Experimental Workflow for Tandem Nazarov Cyclization/Fluorination.

Signaling Pathway

References

- 1. Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 6. [PDF] Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

7-Fluoro-1-indanone: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-1-indanone is a fluorinated derivative of 1-indanone, a bicyclic ketone. Its structural motif is of interest in medicinal chemistry and drug discovery as a potential building block for the synthesis of more complex molecules. As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for safe handling in a laboratory setting. This technical guide provides a consolidated overview of the available safety and handling information for this compound (CAS No. 651735-59-0).

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard communication.

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1][2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [1][2] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation | [2] |

GHS Pictogram:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 651735-59-0 | [1][2] |

| Molecular Formula | C₉H₇FO | [1][2] |

| Molecular Weight | 150.15 g/mol | [1][2] |

| Appearance | Solid | |

| Purity | ≥97% | [2] |

| Storage Temperature | Room temperature | [2] |

| Boiling Point | 245.1 °C at 760 mmHg |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are critical to minimizing exposure and ensuring a safe working environment.

| Precaution | Recommendation | Source |

| Ventilation | Use only outdoors or in a well-ventilated area. | |

| Personal Hygiene | Wash hands thoroughly after handling. | |

| Eating, Drinking, and Smoking | Do not eat, drink or smoke when using this product. | |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. | |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber). Wear protective clothing. | |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | [2] |

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is essential.

| Exposure Route | First Aid Procedure | Source |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. | |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

Experimental Workflow for Safe Handling

The following diagram illustrates a generalized workflow for the safe handling of a powdered chemical substance like this compound in a research laboratory. This workflow is designed to minimize exposure and ensure proper containment from receipt of the chemical to its final disposal.

Caption: A generalized workflow for the safe handling of this compound.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards. This guide provides a summary of the currently available safety information. All personnel handling this compound should be thoroughly trained on its potential risks and the necessary safety precautions. The use of appropriate personal protective equipment, adherence to proper handling techniques within a well-ventilated area, and a clear understanding of emergency procedures are essential for maintaining a safe laboratory environment. Researchers are strongly encouraged to consult the most recent Safety Data Sheet from their supplier before use and to conduct a thorough risk assessment for their specific experimental protocols.

References

Potential Research Areas for 7-Fluoro-1-indanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-1-indanone is a fluorinated building block that has garnered significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents for neurodegenerative diseases. Its rigid, bicyclic structure serves as a valuable scaffold for the design of enzyme inhibitors and receptor modulators. The presence of the fluorine atom can significantly influence the physicochemical properties of derivative compounds, including metabolic stability, binding affinity, and blood-brain barrier permeability. This technical guide explores the potential research areas for this compound, focusing on its application in the design of cholinesterase and β-secretase 1 (BACE1) inhibitors for the potential treatment of Alzheimer's disease. We provide an overview of synthetic methodologies, quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

I. Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatization are crucial first steps in exploring its therapeutic potential. The indanone core is often functionalized to introduce pharmacophores that can interact with specific biological targets.

A. Synthesis of this compound

A common route for the synthesis of this compound involves the intramolecular Friedel-Crafts acylation of a suitable precursor.

Experimental Protocol: Synthesis of this compound

-

Reaction: Intramolecular Friedel-Crafts acylation of 3-(2-fluorophenyl)propanoic acid.

-

Reagents and Solvents:

-

3-(2-fluorophenyl)propanoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Lewis acid catalyst (e.g., Aluminum chloride - AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (HCl) for workup

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

Convert 3-(2-fluorophenyl)propanoic acid to its corresponding acid chloride by reacting with an excess of thionyl chloride or oxalyl chloride in an inert solvent like DCM. The reaction is typically stirred at room temperature until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude acid chloride in anhydrous DCM and cool the solution in an ice bath.

-

Slowly add a Lewis acid, such as aluminum chloride, portion-wise while maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

B. Synthesis of this compound Derivatives (Donepezil Analogs)

A significant area of research involves the synthesis of donepezil analogs, where the dimethoxy-indanone moiety of donepezil is replaced with this compound. These analogs are synthesized to evaluate the effect of the fluorine substitution on biological activity.

Experimental Protocol: Synthesis of a this compound-based Donepezil Analog

-

Reaction: Aldol condensation of this compound with N-benzyl-4-formylpiperidine followed by reduction.

-

Reagents and Solvents:

-

This compound

-

N-benzyl-4-formylpiperidine

-

Base (e.g., sodium hydroxide or potassium hydroxide)

-

Solvent (e.g., ethanol or methanol)

-

Reducing agent (e.g., sodium borohydride - NaBH₄ or catalytic hydrogenation with Pd/C)

-

-

Procedure:

-

Aldol Condensation: Dissolve this compound and N-benzyl-4-formylpiperidine in a suitable solvent like ethanol. Add a solution of a base (e.g., aqueous NaOH) dropwise to the mixture at room temperature. Stir the reaction mixture until the formation of the benzylidene intermediate is complete (monitored by TLC). The product often precipitates out of the solution and can be collected by filtration.

-

Reduction: The resulting benzylidene intermediate can be reduced to the final donepezil analog.

-

Catalytic Hydrogenation (Method A): Dissolve the intermediate in a suitable solvent (e.g., ethanol or ethyl acetate) and add a catalytic amount of palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete. Filter the catalyst and concentrate the filtrate to obtain the product.

-

Sodium Borohydride Reduction (Method B): Suspend the intermediate in a solvent like methanol and cool the mixture in an ice bath. Add sodium borohydride portion-wise and stir the reaction until completion. Quench the reaction with water, and extract the product with an organic solvent. Dry and concentrate the organic layer to yield the final compound.

-

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure this compound-based donepezil analog.

-

II. Potential Research Areas and Biological Activities

The primary research focus for this compound derivatives has been in the field of neurodegenerative diseases, particularly Alzheimer's disease. The main molecular targets investigated are acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE1).

A. Cholinesterase Inhibition

Donepezil, a leading drug for Alzheimer's disease, functions by inhibiting AChE, thereby increasing the levels of the neurotransmitter acetylcholine in the brain. Research into this compound analogs explores how the fluorine substitution impacts the inhibitory potency and selectivity towards AChE and BChE.

Quantitative Data: Cholinesterase Inhibitory Activity of Indanone Derivatives

While specific data for a comprehensive series of this compound derivatives is emerging, the following table summarizes representative IC₅₀ values for various indanone analogs to provide a comparative context. It has been noted that the incorporation of fluorine can sometimes lead to reduced inhibition of AChE while potentially increasing the potency and selectivity for BChE, depending on the position of the fluorine atom.[1]

| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

| Indanone Derivative 5c | AChE | 0.12 | [2] |

| Indanone Derivative 7b | BChE | 0.04 | [2] |

| Donepezil Analog 4 | hAChE | 0.00411 | [3] |

| Donepezil | hAChE | 0.00621 | [3] |

| Indanone Derivative 7h | AChE | 1.2 | |

| Indanone Derivative 7h | BChE | 0.3 | |

| Indanone Derivative 56 | AChE | 12.30 | [4] |

| Indanone Derivative 64 | AChE | 12.01 | [4] |

| Donepezil Analog 4b | AChE | 0.78 | [5] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compounds (this compound derivatives)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE solution to initiate the pre-incubation period (typically 15 minutes at a controlled temperature).

-

Start the reaction by adding the ATCI solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of the reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and subsequently calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

B. β-Secretase 1 (BACE1) Inhibition

BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides that form plaques in the brains of Alzheimer's patients. Inhibiting BACE1 is a promising therapeutic strategy to reduce Aβ production. The rigid structure of the indanone core makes it a suitable scaffold for designing BACE1 inhibitors.

Quantitative Data: BACE1 Inhibitory Activity

| Compound/Derivative | Target Enzyme | IC₅₀ (nM) | Reference |

| Donepezil Analog 4 | BACE-1 | 18.3 | [3] |

| Donepezil | BACE-1 | 194 | [3] |

Experimental Protocol: BACE1 Activity Assay (FRET-based)

-

Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

-

Reagents and Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5)

-

Test compounds (this compound derivatives)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare solutions of the BACE1 enzyme, FRET substrate, and test compounds in the assay buffer.

-

In a 96-well black plate, add the assay buffer, test compound at various concentrations, and the BACE1 enzyme solution.

-

Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the BACE1 FRET substrate solution.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

-

Calculate the reaction rate and the percentage of inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

III. Signaling Pathways and Neuroprotective Effects

Beyond direct enzyme inhibition, this compound derivatives may exert neuroprotective effects through the modulation of various signaling pathways. Understanding these pathways is crucial for elucidating the full therapeutic potential of these compounds.

A. Cholinergic Signaling and Neuroprotection

By inhibiting AChE, this compound derivatives can enhance cholinergic neurotransmission. This not only provides symptomatic relief in Alzheimer's disease but may also have neuroprotective effects. Enhanced acetylcholine levels can activate nicotinic and muscarinic acetylcholine receptors, which are known to be involved in cell survival and plasticity pathways.

B. Modulation of Amyloid Precursor Protein (APP) Processing

Some cholinesterase inhibitors have been shown to influence the processing of amyloid precursor protein (APP), potentially shifting it towards the non-amyloidogenic pathway and reducing the production of Aβ peptides. Research into this compound derivatives could explore similar effects.

C. Neuroinflammation and Oxidative Stress

Neuroinflammation and oxidative stress are key pathological features of Alzheimer's disease. Future research could investigate the potential of this compound derivatives to modulate inflammatory pathways (e.g., NF-κB signaling) and to exhibit antioxidant properties, thereby providing additional neuroprotective benefits.

IV. Future Research Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. Future research in this area could focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of this compound derivatives with systematic structural modifications to establish clear SAR for AChE, BChE, and BACE1 inhibition.

-

Multi-Target-Directed Ligands (MTDLs): Designing single molecules that can simultaneously inhibit both cholinesterases and BACE1, or that combine cholinesterase inhibition with other beneficial activities such as anti-amyloid aggregation or anti-inflammatory effects.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the most promising compounds in animal models of Alzheimer's disease to assess their in vivo efficacy, blood-brain barrier permeability, and overall pharmacokinetic profile.

-

Elucidation of Neuroprotective Mechanisms: Investigating the detailed molecular mechanisms by which these compounds exert their neuroprotective effects beyond enzyme inhibition, including their impact on signaling pathways related to cell survival, inflammation, and oxidative stress.

-

Exploration of Other Therapeutic Areas: Given the versatility of the indanone scaffold, investigating the potential of this compound derivatives for other therapeutic applications, such as in Parkinson's disease or other neurological disorders.

Conclusion

This compound is a key building block with significant potential in drug discovery, particularly in the search for new treatments for Alzheimer's disease. Its derivatives have shown promise as inhibitors of key enzymes involved in the disease's pathology. The strategic incorporation of fluorine offers a means to fine-tune the pharmacological properties of these molecules. The detailed experimental protocols and an understanding of the underlying biological pathways provided in this guide are intended to facilitate further research and development in this exciting area. Through continued investigation, this compound-based compounds may lead to the development of next-generation therapies for neurodegenerative disorders.

References

- 1. Newcastle University eTheses: Synthesis and cholinesterase activity of fluorinated donepezil derivatives [theses.ncl.ac.uk]

- 2. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Medicinal Chemistry of 7-Fluoro-1-Indanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 7-fluoro-1-indanone derivatives and their significant potential in medicinal chemistry. The unique properties of the fluorine atom, such as its high electronegativity and ability to form strong carbon-fluorine bonds, make these derivatives attractive candidates for developing novel therapeutic agents. The following sections detail synthetic protocols, quantitative biological data, and the signaling pathways through which these compounds exert their effects.

Introduction to this compound Derivatives in Medicinal Chemistry

The 1-indanone scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. The introduction of a fluorine atom at the 7-position can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Consequently, this compound derivatives have emerged as promising candidates for the treatment of various diseases, including neurodegenerative disorders and cancer.[1][2] Research has particularly focused on their roles as inhibitors of key enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), as well as their ability to modulate signaling pathways implicated in cancer, such as the NF-κB pathway.[3][4][5]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the intramolecular Friedel-Crafts acylation of a suitable precursor. One established protocol starts from 2-fluorobenzoic acid.[6]

Experimental Protocol: Synthesis of this compound from 2-Fluorobenzoic Acid

This protocol outlines the multi-step synthesis of this compound, which can then be used as a key intermediate for further derivatization.

Materials:

-

2-Fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Benzene (or a suitable alternative solvent)

-

Aluminum chloride (AlCl₃)

-

Dichloroethane

-

Ethylene gas

-

4N Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Concentrated sulfuric acid

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

-

Ethyl acetate (EtOAc)

Procedure:

-

Acid Chloride Formation: A mixture of 2-fluorobenzoic acid and thionyl chloride (1.5 equivalents) in benzene is refluxed until gas evolution ceases. After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

-

Friedel-Crafts Acylation: The resulting concentrate is dissolved in dichloroethane. This solution is then slowly added to a solution of aluminum chloride (1.0 equivalent) in dichloroethane at a temperature of 10-20°C.

-

Ethylene Addition: Ethylene gas is bubbled through the reaction mixture for 4 hours. The mixture is then stirred overnight at room temperature.

-

Reaction Quenching and Extraction: The reaction is quenched by the slow addition of 4N HCl. The organic and aqueous layers are separated. The aqueous layer is extracted three times with diethyl ether.

-

Washing and Drying: The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate and concentrated.

-

Cyclization: The concentrate is mixed with a slurry of aluminum chloride (10 equivalents) and sodium chloride (6 equivalents) and stirred at 180°C for 2 hours. Alternatively, the concentrate can be stirred in concentrated sulfuric acid at 85°C for 1 hour.

-

Work-up and Purification: After cooling, ice is slowly added, followed by concentrated HCl. The mixture is extracted three times with dichloromethane. The combined organic layers are concentrated, and the crude product is purified by column chromatography using a mixture of hexanes and ethyl acetate (e.g., 4:1) as the eluent to yield this compound.[6]

Quantitative Data for Synthesis of this compound:

| Starting Material | Product | Yield | Reference |

| 2-Fluorobenzoic acid | This compound | 32% | [6] |

Synthesis of 2-Benzylidene-7-fluoro-1-indanone Derivatives

A versatile method for derivatizing this compound is the Claisen-Schmidt condensation with various benzaldehydes to produce 2-benzylidene-7-fluoro-1-indanone derivatives. These derivatives have shown significant biological activities.[1]

Experimental Workflow: Synthesis of 2-Benzylidene-1-indanone Derivatives

Caption: General workflow for the synthesis of 2-benzylidene-7-fluoro-1-indanone derivatives.

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

Materials:

-

This compound

-

Substituted benzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Procedure:

-

Dissolve this compound and the desired substituted benzaldehyde in ethanol.

-

Add a solution of NaOH or KOH in ethanol to the mixture.

-

Stir the reaction mixture at room temperature for a specified time (typically several hours to overnight).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7]

Medicinal Chemistry Applications and Biological Activity

This compound derivatives have demonstrated a wide range of biological activities, making them valuable leads in drug discovery.

As Monoamine Oxidase B (MAO-B) Inhibitors

MAO-B is a key enzyme in the degradation of dopamine in the brain. Its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease. Several fluorinated indanone derivatives have been identified as potent and selective MAO-B inhibitors.[3][8]

Quantitative Data for MAO-B Inhibition:

| Compound | Target | IC₅₀ / Kᵢ | Reference |

| 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one | MAO-B | Kᵢ = 6 nM | [3][8] |

| (E)-5-((4-bromobenzyl)oxy)-2-(4-(3-(piperidin-1-yl)propoxy)benzylidene)-2,3-dihydro-1H-inden-1-one | MAO-B | IC₅₀ = 276 nM | [3] |

| 2-Heteroarylidene-1-indanone derivatives | MAO-B | IC₅₀ = 0.0044–1.53 µM | [9] |

Signaling Pathway: Monoamine Oxidase B (MAO-B) Inhibition

Caption: Inhibition of MAO-B by this compound derivatives increases dopamine levels.

As Acetylcholinesterase (AChE) Inhibitors

AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE is a primary therapeutic strategy for Alzheimer's disease to improve cognitive function. Indanone derivatives, inspired by the structure of the approved drug donepezil, have shown potent AChE inhibitory activity.[4]

Quantitative Data for Acetylcholinesterase Inhibition:

| Compound Class | Target | IC₅₀ Range | Reference |

| Indanone-aminopropoxy benzylidene derivatives | AChE | 0.12 to 11.92 µM | [4] |

| Indanone-aminopropoxy benzylidene derivatives | BChE | 0.04 to 24.36 µM | [4] |

| Chalcone derivative with 2-pyrrolidinyl ethoxy and 4-fluoro group | AChE | Potent, selective over BChE | [6] |

Signaling Pathway: Acetylcholinesterase (AChE) Inhibition

Caption: Inhibition of AChE by this compound derivatives enhances cholinergic signaling.

As Anticancer Agents

Certain 2-benzylidene-1-indanone derivatives have demonstrated significant cytotoxicity against various human cancer cell lines.[1] One of the proposed mechanisms for their anticancer activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[5][7]

Quantitative Data for Anticancer Activity:

| Compound Class | Cancer Cell Lines | IC₅₀ Range | Reference |

| 2-Benzylidene-1-indanones | Breast (MCF-7), Colon (HCT), Leukemia (THP-1), Lung (A549) | 10–880 nM | [1] |

| Thiazolyl hydrazone derivatives of 1-indanone | Colon cancer cell lines (HT-29, COLO 205, KM 12) | 0.41 ± 0.19 to 6.85 ± 1.44 µM | [10][11] |

Signaling Pathway: Inhibition of NF-κB Pathway in Cancer

Caption: this compound derivatives can inhibit the NF-κB signaling pathway, leading to decreased cancer cell survival and proliferation.

Conclusion

This compound derivatives represent a versatile and promising class of compounds for medicinal chemistry research. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for biological screening. Their demonstrated activities as potent inhibitors of MAO-B and AChE highlight their potential in the treatment of neurodegenerative diseases. Furthermore, their anticancer properties, potentially mediated through the inhibition of key signaling pathways like NF-κB, open up avenues for the development of novel cancer therapeutics. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives is warranted to translate their therapeutic potential into clinical applications.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 6. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 7. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]